![molecular formula C25H23FN6O2S B2695331 2-((9-(4-丁氧基苯基)吡唑并[1,5-a][1,2,4]三唑并[3,4-c]吡嗪-3-基硫)-N-(2-氟苯基)乙酰胺 CAS No. 1207016-54-3](/img/no-structure.png)

2-((9-(4-丁氧基苯基)吡唑并[1,5-a][1,2,4]三唑并[3,4-c]吡嗪-3-基硫)-N-(2-氟苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

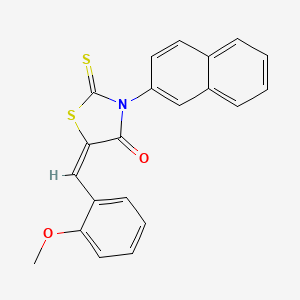

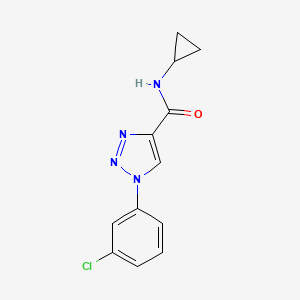

The compound “2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-fluorophenyl)acetamide” is a novel molecule with a molecular formula of C25H23FN6O2S . It has an average mass of 490.552 Da and a mono-isotopic mass of 490.158722 Da .

Synthesis Analysis

The synthesis of this compound involves the treatment of the formimidate derivative with hydrazine hydrate in ethanol . This process results in the formation of the key starting material pyrazolopyrimidine .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl core, a butoxyphenyl group at the 9-position, and a 2-fluorophenylacetamide group attached via a sulfur atom .Chemical Reactions Analysis

The compound has shown significant inhibitory activity with IC50 values of 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM . This suggests that it may have potential as a therapeutic agent.Physical And Chemical Properties Analysis

The compound has a molecular formula of C25H23FN6O2S, an average mass of 490.552 Da, and a mono-isotopic mass of 490.158722 Da . Further physical and chemical properties would require additional experimental data.科学研究应用

分子探针用于 A2A 腺苷受体

基于吡唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶-5-胺衍生物(例如 SCH 442416)的分子探针的开发,显示出作为人 A2A 腺苷受体 (AR) 的拮抗剂的高亲和力和选择性。这些化合物设计有各种官能团,以实现不同种类的研究,包括使用荧光团报告基团和放射性标记进行成像研究 (Kumar 等人,2011)。这项研究证明了结构相关化合物在神经学研究药理学工具开发以及针对 A2A AR 的潜在治疗应用中的潜力。

杀虫剂评估

已评估与所讨论的化合物类似的杂环部分的化合物对杀虫剂特性的影响。例如,由 2-氰基-N-(5-乙基-1,3,4-噻二唑-2-基)乙酰胺合成的衍生物被检查为棉铃虫的杀虫剂,斜纹夜蛾。这些研究强调了此类化合物在农业科学中用于害虫管理的效用 (Fadda 等人,2017)。

抗癌和抗菌活性

基于安替比林的杂环化合物的抗癌和抗菌活性的探索一直是研究的一个重要领域。各种衍生物,结合类似的结构框架,展示了有希望的抗癌和抗菌活性,表明此类化合物在医学和药物研究中的潜力 (Riyadh 等人,2013)。

作为杀虫剂的生化影响

已经报道了合成生物活性磺酰胺噻唑衍生物,用作针对斜纹夜蛾的潜在杀虫剂。这些研究有助于理解具有相似功能的化合物的生化相互作用和潜在农业应用 (Soliman 等人,2020)。

作用机制

未来方向

The compound’s potent inhibitory activity against CDK2 and its effects on cell cycle progression suggest it may have potential as a therapeutic agent . Future research could focus on further elucidating its mechanism of action, optimizing its synthesis, and assessing its efficacy and safety in preclinical and clinical studies.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol, which is synthesized from 4-butoxyaniline and 2-chloro-5-fluorobenzoyl chloride. The second intermediate is 2-fluoro-N-(2-mercaptoethyl)acetamide, which is synthesized from 2-fluoroaniline and 2-chloroethyl mercaptan. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "4-butoxyaniline", "2-chloro-5-fluorobenzoyl chloride", "2-fluoroaniline", "2-chloroethyl mercaptan", "peptide coupling reagents" ], "Reaction": [ "Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol: 4-butoxyaniline is reacted with 2-chloro-5-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the corresponding amide. This amide is then reacted with Lawesson's reagent to form the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol intermediate.", "Synthesis of 2-fluoro-N-(2-mercaptoethyl)acetamide: 2-fluoroaniline is reacted with 2-chloroethyl mercaptan in the presence of a base such as potassium carbonate to form the corresponding thiol. This thiol is then reacted with acetic anhydride to form the 2-fluoro-N-(2-mercaptoethyl)acetamide intermediate.", "Coupling of intermediates: The two intermediates are coupled using standard peptide coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) at room temperature for several hours. The final product is then purified using standard techniques such as column chromatography or recrystallization." ] } | |

CAS 编号 |

1207016-54-3 |

产品名称 |

2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-fluorophenyl)acetamide |

分子式 |

C25H23FN6O2S |

分子量 |

490.56 |

IUPAC 名称 |

2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |

InChI |

InChI=1S/C25H23FN6O2S/c1-2-3-14-34-18-10-8-17(9-11-18)21-15-22-24-28-29-25(31(24)12-13-32(22)30-21)35-16-23(33)27-20-7-5-4-6-19(20)26/h4-13,15H,2-3,14,16H2,1H3,(H,27,33) |

InChI 键 |

FJMFOWPSSBMAEH-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=CC=C5F)C3=C2 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1-cyclopentylpiperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2695254.png)

![Benzoic acid, 4-(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxymethyl)-](/img/structure/B2695255.png)

![1-[2-(Triazol-2-yl)ethyl]-1,2,4-triazole](/img/structure/B2695256.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2695257.png)

![methyl 3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2695258.png)

![2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2695264.png)

![N-[cyano(2-methylphenyl)methyl]-3-(4-phenyl-4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B2695266.png)